5-(Benzyloxy)-2-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

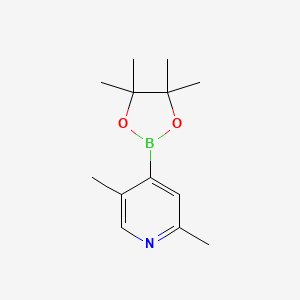

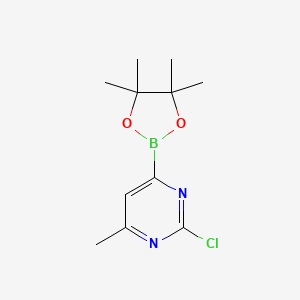

5-(Benzyloxy)-2-chloropyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.656. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Enzymes and Anti-viral Properties : One study reported the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, which showed inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, enzymes involved in nucleotide metabolism. Additionally, some compounds demonstrated modest anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Inhibitors of Human O6-alkylguanine-DNA Alkyltransferase : Another study synthesized a series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and found that they inhibited human O6-alkylguanine-DNA alkyltransferase, an enzyme involved in DNA repair. This suggests potential applications in enhancing the cytotoxicity of certain cancer therapies (Terashima & Kohda, 1998).

X-ray Diffraction and Computational Studies : A study on 5-benzoyl-4-phenyl-2-chloropyrimidine, a closely related compound, used X-ray diffraction and computational methods to characterize its molecular structure. This research contributes to the understanding of molecular geometries and electronic structures, which is essential for drug design and material science (Inkaya et al., 2012).

Antiviral Activity : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines found that these compounds, including derivatives of benzyloxy-substituted pyrimidines, showed antiviral activity against retroviruses in cell culture, suggesting their potential as antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anticancer Activity : Another research synthesized 2,5-disubstituted pyrimidines, including those with benzyloxy-substitutions, and found moderate in vitro cytotoxic activity against the HeLa cell line, suggesting their potential for anticancer applications (Reddy et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-2-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is often used, depends on a combination of exceptionally mild and functional group tolerant reaction conditions

Properties

IUPAC Name |

2-chloro-5-phenylmethoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCCSJLRSSDCLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659431 |

Source

|

| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138274-14-3 |

Source

|

| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

![[1,2]Oxazolo[5,4-e][2,1,3]benzoxadiazole](/img/structure/B590764.png)

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)